2,6-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-20-14-8-3-2-5-10(14)13(19-20)9-18-23(21,22)15-11(16)6-4-7-12(15)17/h4,6-7,18H,2-3,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHKIIHJSZNTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to elucidate its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.37 g/mol. The structure features a benzenesulfonamide moiety substituted with a difluoro group and an indazole derivative, which is pivotal for its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| KG1 | 25.3 ± 4.6 |
| SNU16 | 77.4 ± 6.2 |
| FGFR1 | 69.1 ± 19.8 |
| FGFR2 | 2.0 ± 0.8 |
These results indicate that the compound may inhibit tumor growth by targeting fibroblast growth factor receptors (FGFRs), which are often overexpressed in cancer cells .
The mechanism by which this compound exerts its antitumor effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. It has been shown to inhibit ERK1/2 signaling pathways with IC50 values ranging from 9.3 to 25.8 nM across different assays . The interaction of the indazole moiety with target proteins appears to be critical for its inhibitory action.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the indazole scaffold significantly affect biological activity. Substituents at the 4 and 6 positions of the indazole ring have been identified as crucial for enhancing inhibitory potency against FGFRs and other targets .
Pharmacological Studies
In pharmacological evaluations, the compound was well tolerated in animal models at doses up to 400 mg twice daily, demonstrating a favorable safety profile alongside its antitumor efficacy . This suggests potential for further clinical development.
Case Studies
Several case studies have documented the therapeutic applications of similar compounds:
- Case Study on FGFR Inhibition : A related indazole derivative was evaluated in clinical trials for patients with BRAFV600-mutant melanoma, showing promising results in tumor reduction and tolerability .
- Carbonic Anhydrase Inhibition : Similar sulfonamide compounds have demonstrated potent inhibition of carbonic anhydrase isoforms, suggesting a broader spectrum of biological activity beyond antitumor effects .
Comparison with Similar Compounds
Key Observations:
The tetrahydroindazole moiety distinguishes it from benzothiadiazine-based sulfonamides (b/d), which are classically associated with diuretic activity. This structural difference suggests divergent target selectivity.
Functional Groups :
- Unlike the angiotensin II receptor antagonist scaffold in c (tetrazole-L-valine), the target compound lacks ionizable groups like tetrazole, indicating a different mechanism of action.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling the 1-methyl-4,5,6,7-tetrahydro-1H-indazole moiety with a 2,6-difluorobenzenesulfonyl chloride derivative. Key steps include:
- Nucleophilic substitution : Reacting the indazole-methylamine intermediate with the sulfonyl chloride under anhydrous conditions (e.g., in THF or DCM) with a base like triethylamine (EtN) or potassium carbonate (KCO) to scavenge HCl .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0°C to room temperature) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : H NMR for confirming the indazole methyl group (~2.5 ppm, singlet) and benzenesulfonamide aromatic protons (doublets for 2,6-difluoro substitution). F NMR to verify fluorination (-110 to -120 ppm for ortho-fluorines) .
- HRMS : Confirm molecular ion [M+H] with <2 ppm error.
- IR : Sulfonamide S=O stretches (1320–1350 cm and 1140–1160 cm) .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in solvents (DMSO, ethanol, aqueous buffers) at 25°C. Quantify via UV-Vis spectroscopy at λ .
- Stability : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis. Monitor degradation products (e.g., hydrolysis of sulfonamide or indazole ring) .
Advanced Research Questions
Q. What strategies are recommended for resolving crystallographic data contradictions when determining the 3D structure of this compound?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement . Address poor electron density in flexible regions (e.g., tetrahydroindazole ring) by applying restraints (DFIX, SIMU) or using twin refinement for twinned crystals.
- Validation : Cross-check with computational models (DFT-optimized geometry) to identify discrepancies in bond lengths/angles .
Q. How can computational modeling (e.g., DFT or molecular docking) be integrated to predict the compound’s reactivity or biological interactions?
- Methodology :
- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., sulfonamide sulfur) .
- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase, a common sulfonamide target). Validate with MD simulations (100 ns) to assess binding stability .
Q. What experimental approaches can elucidate the mechanistic role of the tetrahydroindazole moiety in modulating biological activity?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs with indazole ring modifications (e.g., saturation, substituents) and compare bioactivity via enzyme inhibition assays .
- Isotopic labeling : Use N-labeled indazole to track metabolic pathways via LC-MS/MS .
Q. How should researchers address conflicting data in solubility-stability studies caused by aggregation or polymorphism?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
